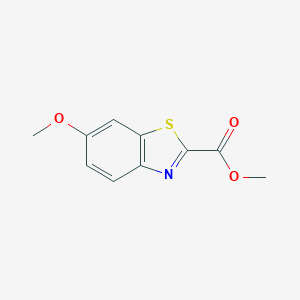

Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

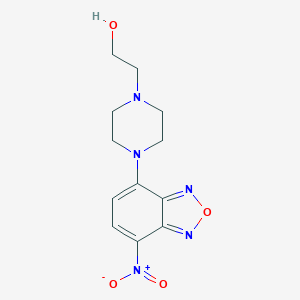

“Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate” is a chemical compound with the molecular formula C10H9NO3S and a molecular weight of 223.25 . It is used as an inhibitor of aryl hydrocarbon hydroxylase (PB/AHH) and aminopyrine N-demethylase (ADPM) in hepatic microsomes .

Synthesis Analysis

The synthesis of benzothiazole derivatives involves the reaction of 6-methoxy-1,3-benzothiazol-2-amine with various substituted salicylaldehyde . The structures of the compounds are determined through the analysis of infrared (IR), proton and carbon-13 nuclear magnetic resonance (1H/13C NMR), and ultraviolet (UV) spectral data .Molecular Structure Analysis

The molecular structure of “Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate” is confirmed through various analytical and spectroscopic methods, including infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and mass spectral data .Chemical Reactions Analysis

Benzothiazole derivatives, including “Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate”, have been reported to act as inhibitors of lipoxygenase, impacting inflammation and psoriasis . They also exhibit a diverse range of pharmacological activities, showcasing their potential as agents with various therapeutic properties .Physical And Chemical Properties Analysis

“Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate” is insoluble in water . Its density is 1.204 g/mL at 25 °C, and it has a boiling point of 284℃ .Applications De Recherche Scientifique

-

Biochemistry and Medicinal Chemistry

- Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .

- They have a wide range of biological activities including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, neuroprotective, inhibitors of several enzymes and so on .

- The development of synthetic processes is one of the most significant problems facing researchers .

-

Green Chemistry

- Recent advances in the synthesis of benzothiazole compounds related to green chemistry have been reported .

- The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .

- Different synthetic paths have been developed for the preparation of benzothiazole derivatives .

-

Pharmaceutical Chemistry

- The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .

- Changes in the functional group at 2nd position induce a tragic change in the biological activity of compounds .

- Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications .

-

Industrial Applications

- Among the 2-substituted benzothiazoles, 2-aryl benzothiazoles are versatile scaffolds which have gigantic biological and industrial applications .

- They are used as electrophosphorescent emitter in OLEDs .

- 2- (benzothiazol-2-yl)-phenyl-β-D-galactopyranoside derivatives act as fluorescent pigment dyeing substrates and also possess β-D-galactosidase activities .

-

Inhibitor of Aryl Hydrocarbon Hydroxylase and Aminopyrine N-demethylase

-

Transforming Growth Factor-β (TGF-β) Type I Receptor Inhibitor

-

Aminothiazole-Linked Metal Chelates

- Aminothiazole Schiff base ligands were designed by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde .

- These ligands were characterized through various analytical, physical, and spectroscopic methods .

- The ligands were exploited in lieu of chelation with bivalent metal (cobalt, nickel, copper, and zinc) chlorides in a 1:2 (M:L) ratio .

- The spectral results suggested their octahedral geometry .

- Their bioactive nature was designated by global reactivity parameters .

- Different microbial species were verified for their potency (in vitro), revealing a strong action .

- The antioxidant activity, evaluated as DPPH and ferric reducing power, gave the highest inhibition .

-

Synthesis of Benzothiazole Compounds Related to Green Chemistry

- Recent advances in the synthesis of benzothiazole compounds related to green chemistry have been reported .

- The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .

- Different synthetic paths have been developed for the preparation of benzothiazole derivatives .

- Among them, the condensation reaction of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance is the most commonly used method .

-

Aminothiazole-Linked Metal Chelates

- Aminothiazole Schiff base ligands were designed by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde .

- These ligands were characterized through various analytical, physical, and spectroscopic methods .

- The ligands were exploited in lieu of chelation with bivalent metal (cobalt, nickel, copper, and zinc) chlorides in a 1:2 (M:L) ratio .

- The spectral results suggested their octahedral geometry .

- Their bioactive nature was designated by global reactivity parameters .

- Different microbial species were verified for their potency (in vitro), revealing a strong action .

- The antioxidant activity, evaluated as DPPH and ferric reducing power, gave the highest inhibition .

-

Synthesis of Benzothiazole Compounds Related to Green Chemistry

- Recent advances in the synthesis of benzothiazole compounds related to green chemistry have been reported .

- The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .

- Different synthetic paths have been developed for the preparation of benzothiazole derivatives .

- Among them, the condensation reaction of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance is the most commonly used method .

Safety And Hazards

Propriétés

IUPAC Name |

methyl 6-methoxy-1,3-benzothiazole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c1-13-6-3-4-7-8(5-6)15-9(11-7)10(12)14-2/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZOPRRYQDHCORU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350636 |

Source

|

| Record name | Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate | |

CAS RN |

884-22-0 |

Source

|

| Record name | Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Ethyl-2,4-dimethylindeno[2,1-b]pyran](/img/structure/B187815.png)

![2-(4-Methylphenyl)indeno[2,1-b]pyran](/img/structure/B187817.png)

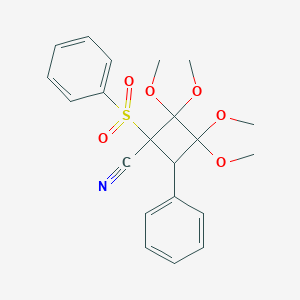

![N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide](/img/structure/B187826.png)

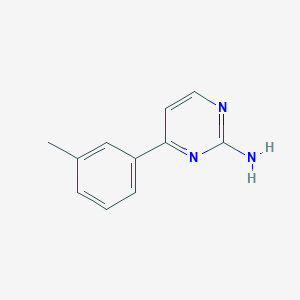

![Methyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate](/img/structure/B187827.png)

![Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B187828.png)

![5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B187830.png)